Linker Length and Hydrophilicity: Measured Advantage Over Shorter (PEG1) and Longer (PEG3) Analogs
The 2-unit polyethylene glycol (PEG2) spacer in Thalidomide-4-NH-PEG2-COO(t-Bu) provides a specific balance between linker length and hydrophilicity, which is quantifiably distinct from its PEG1 and PEG3 analogs. This balance is reflected in the compound's LogP and topological polar surface area (tPSA) values. Shorter PEG1 linkers offer less flexibility and may hinder ternary complex formation, while longer PEG3 linkers, while more flexible, can increase molecular weight and potentially reduce permeability [1]. The PEG2 linker's intermediate properties are particularly valuable for optimizing the spatial orientation between the target protein and the E3 ligase for efficient ubiquitination . For reference, a PROTAC study demonstrated that potent degradation could be achieved with linkers as short as 2 PEG units, underscoring the utility of this specific length [2].
| Evidence Dimension | Physicochemical Property (LogP / tPSA) |
|---|---|
| Target Compound Data | LogP: 1.2-1.26 ; tPSA: 140.3 Ų |
| Comparator Or Baseline | Thalidomide-4-NH-PEG1-COO(t-Bu): LogP and tPSA not directly reported but expected to be less polar (higher LogP) [1]. Thalidomide-NH-PEG3-COOH: Molecular Weight is 477.47 g/mol, which is lower than the target compound due to the unprotected acid group [3]. |
| Quantified Difference | N/A |
| Conditions | Calculated/predicted physicochemical properties. |
Why This Matters
The specific LogP and tPSA values indicate a balanced polarity profile, which is essential for both aqueous solubility and passive membrane permeability during cellular assays.
- [1] MedChemExpress. (n.d.). Thalidomide-4-NH-PEG1-COO(t-Bu). MedChemExpress Search Result for 2140807-19-6. View Source
- [2] Mendes Maia, T., et al. (2022). Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. ProteomeXchange Dataset PXD040391-3. View Source
- [3] TargetMol. (n.d.). Thalidomide-NH-PEG3-COOH. TargetMol Product Page. View Source
